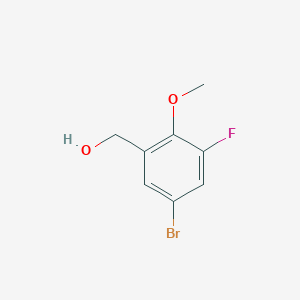
(5-Bromo-3-fluoro-2-methoxyphenyl)methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(5-Bromo-3-fluoro-2-methoxyphenyl)methanol is a useful research compound. Its molecular formula is C8H8BrFO2 and its molecular weight is 235.05 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Organic Synthesis and Pharmaceutical Research
Synthesis of Novel Compounds
Studies have highlighted the utility of halogenated and methoxy-substituted phenyl methanols in synthesizing diverse organic compounds. For example, fluorinated masked o-benzoquinones have been prepared through the oxidation of 4-fluoro-2-methoxyphenol, showcasing the compound's relevance in generating new fluorinated building blocks for synthetic chemistry (Patrick et al., 2004).
Chiral Intermediate Synthesis
The compound serves as a precursor in the synthesis of chiral intermediates, such as in the enantioselective microbial reduction of substituted acetophenones to produce (S)-1-(2'-bromo-4'-fluoro phenyl)ethanol, a process showcasing its application in asymmetric synthesis and potential pharmaceutical applications (Patel et al., 2004).
Material Science and Polymer Research
- Copolymer Synthesis: The molecule has been used in the synthesis of novel copolymers, where halogen and methoxy substituents play a critical role in defining the properties of the resulting materials. For instance, novel trisubstituted ethylenes, including ring-disubstituted propyl 2-cyano-3-phenyl-2-propenoates, have been prepared and copolymerized with styrene, indicating its utility in developing new polymeric materials with potential applications in various industries (Kharas et al., 2016).
Antioxidant and Biological Activities
- Antioxidant Properties: The structural motif of (5-Bromo-3-fluoro-2-methoxyphenyl)methanol is found in compounds isolated from marine algae, which have demonstrated significant antioxidant activities. These studies highlight the potential of halogenated and methoxy-substituted phenyl methanols in discovering new natural antioxidants with applications in food preservation and pharmaceuticals (Li et al., 2011).
Environmental and Decontamination Studies
- Decontamination Research: The kinetics of La3+-promoted methanolysis of S-aryl methylphosphonothioates, including compounds related to this compound, have been studied for potential methodologies in the decontamination of toxic byproducts of VX hydrolysis, demonstrating its relevance in environmental science and safety applications (Dhar et al., 2011).
Future Directions
“(5-Bromo-3-fluoro-2-methoxyphenyl)methanol” is used as a building block in the synthesis of various pharmaceuticals and other organic compounds. A related compound, 2-[(5-Bromo-2-methylphenyl)methyl]-5-(4-fluorophenyl)thiophene, is an antidiabetic agent that can be used to prepare Canagliflozin, a sodium-dependent glucose co-transporter 2 (SGLT2) inhibitor for the treatment of type 2 diabetes mellitus . This suggests potential future directions in the development of new pharmaceuticals.
Properties
IUPAC Name |
(5-bromo-3-fluoro-2-methoxyphenyl)methanol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BrFO2/c1-12-8-5(4-11)2-6(9)3-7(8)10/h2-3,11H,4H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YGMACJKTPMUUGR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1F)Br)CO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BrFO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70628957 |
Source


|
| Record name | (5-Bromo-3-fluoro-2-methoxyphenyl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70628957 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
235.05 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
470668-69-0 |
Source


|
| Record name | (5-Bromo-3-fluoro-2-methoxyphenyl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70628957 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


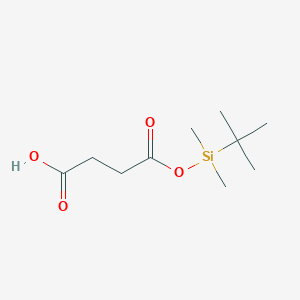

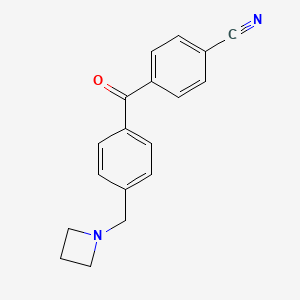
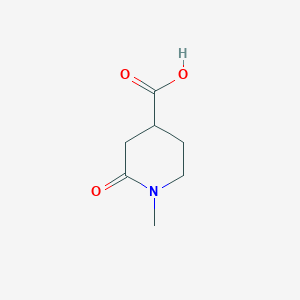


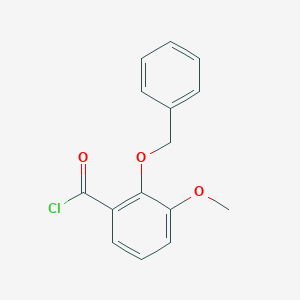
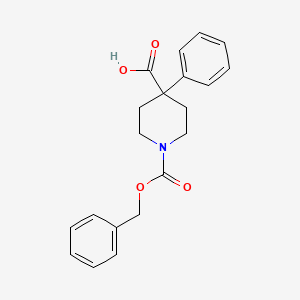
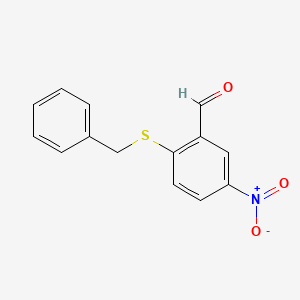

![Tert-butyl 3-hydroxy-1-oxa-8-azaspiro[4.5]decane-8-carboxylate](/img/structure/B1291836.png)

